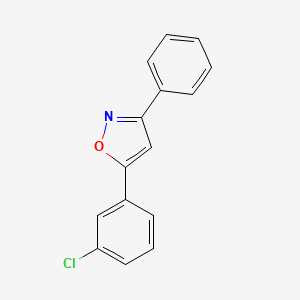

5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole

CAS No.: 146537-67-9

Cat. No.: VC17315342

Molecular Formula: C15H10ClNO

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 146537-67-9 |

|---|---|

| Molecular Formula | C15H10ClNO |

| Molecular Weight | 255.70 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-3-phenyl-1,2-oxazole |

| Standard InChI | InChI=1S/C15H10ClNO/c16-13-8-4-7-12(9-13)15-10-14(17-18-15)11-5-2-1-3-6-11/h1-10H |

| Standard InChI Key | IYMQSQWTBQQJGL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole is C₁₅H₁₀ClNO, with a molecular weight of 255.70 g/mol (calculated from analogous oxazole derivatives ). The 1,2-oxazole ring (isoxazole) features oxygen at position 1 and nitrogen at position 2. Substituents include:

-

Phenyl group at position 3 (C-3)

-

3-Chlorophenyl group at position 5 (C-5)

The SMILES notation for this compound is C1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl, reflecting the connectivity of the aromatic systems .

Crystallographic and Stereochemical Properties

While no crystallographic data exists for this specific compound, structural analogs such as 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole (PubChem CID: 80645616) exhibit planar oxazole rings with dihedral angles between substituents ranging from 15° to 30° . The 3-chlorophenyl group likely adopts a near-planar orientation relative to the oxazole core to maximize conjugation.

Synthesis and Reaction Pathways

Cyclocondensation of Amidoximes

A common route to 1,2-oxazoles involves the cyclocondensation of amidoximes with carbonyl compounds. For example, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole was synthesized via the reaction of a brominated chalcone with hydroxylamine hydrochloride, followed by cyclization under acidic conditions . Adapting this method, 5-(3-chlorophenyl)-3-phenyl-1,2-oxazole could be synthesized using:

-

3-Chlorobenzaldehyde and acetophenone to form a chalcone intermediate

-

Hydroxylamine hydrochloride for oxime formation

-

Acetic acid or HCl as a cyclization catalyst

Reaction yields for analogous syntheses range from 42–89%, depending on purification methods .

Oxidative Cyclization

Manganese dioxide (MnO₂)-mediated oxidative cyclization of dihydrooxazoles offers another pathway. Srivastava et al. demonstrated this approach for 3-aryl-5-propyl-1,2,4-oxadiazoles, which could be modified for 1,2-oxazoles by replacing the propyl group with aryl substituents.

Physicochemical Properties

Infrared (IR) Spectroscopy

Key IR absorptions for analogous 1,2-oxazoles include:

-

C=N stretching: 1,610–1,570 cm⁻¹

-

C-O ring vibration: 1,170–1,150 cm⁻¹

The absence of a carbonyl peak (~1,700 cm⁻¹) confirms successful cyclization .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

Oxazole protons (H-4): δ 8.2–8.5 ppm (singlet)

-

Phenyl/3-chlorophenyl protons: δ 7.2–7.8 ppm (multiplet)

-

-

¹³C NMR:

Biological Activity and Applications

Anti-Inflammatory and Antiviral Activity

3-Aryl-5-substituted oxazoles inhibit cyclooxygenase-2 (COX-2) and viral proteases. Molecular docking studies suggest that the 3-chlorophenyl group could interact with hydrophobic pockets in enzyme active sites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume